molecular formula C13H11N5O2S2 B4853689 [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

Cat. No.: B4853689
M. Wt: 333.4 g/mol
InChI Key: GIKLIWCZNPBRBK-UHFFFAOYSA-N
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Description

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE is a complex organic compound that belongs to the class of benzodioxoles and thiazoles. This compound is characterized by the presence of a benzodioxole ring fused to a thiazole ring, which is further connected to a methyl group and a tetraazole ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S2/c1-18-13(15-16-17-18)22-6-9-5-21-12(14-9)8-2-3-10-11(4-8)20-7-19-10/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLIWCZNPBRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE typically involves multiple steps, starting with the preparation of the benzodioxole and thiazole intermediates. One common synthetic route involves the Pd-catalyzed C-N cross-coupling reaction, which is used to form the thiazole ring . The reaction conditions often include the use of a palladium catalyst, a base such as cesium carbonate, and a solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of quinones, while reduction of the thiazole ring can yield thiazolidines .

Comparison with Similar Compounds

When compared to other similar compounds, [2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE stands out due to its unique combination of a benzodioxole ring, a thiazole ring, and a tetraazole ring. Similar compounds include 3-(1,3-benzodioxol-5-yl)-1-[(2S,3S)-9-(dimethylamino)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl]-1-methylurea and (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE
Reactant of Route 2
Reactant of Route 2
[2-(1,3-BENZODIOXOL-5-YL)-1,3-THIAZOL-4-YL]METHYL (1-METHYL-1H-1,2,3,4-TETRAAZOL-5-YL) SULFIDE

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